An In-Depth Technical Guide to (3-Bromophenyl)(2-thienyl)methanone (CAS Number: 31161-47-4)
An In-Depth Technical Guide to (3-Bromophenyl)(2-thienyl)methanone (CAS Number: 31161-47-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Versatile Heterocyclic Scaffold
(3-Bromophenyl)(2-thienyl)methanone stands as a pivotal building block in the landscape of medicinal chemistry and materials science. Its unique structural architecture, featuring a brominated phenyl ring linked to a thiophene moiety through a ketone bridge, offers a trifecta of reactive sites for molecular elaboration. This guide, intended for the discerning researcher, provides a comprehensive technical overview of this compound, from its synthesis and characterization to its strategic application in the development of novel chemical entities. As a Senior Application Scientist, my aim is to not only present established protocols but to also instill a deeper understanding of the underlying chemical principles that govern its reactivity and utility.
Section 1: Physicochemical Properties and Structural Elucidation
Before delving into the synthetic and applicative aspects, a thorough understanding of the fundamental properties of (3-Bromophenyl)(2-thienyl)methanone is paramount.
Core Chemical Structure and Properties
The molecule's structure is characterized by the presence of two key aromatic systems: a 3-bromophenyl group and a 2-thienyl group, connected by a carbonyl functional group. This arrangement imparts a specific set of physicochemical properties that are crucial for its handling, reactivity, and biological interactions.
| Property | Value | Source |
| CAS Number | 31161-47-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₁H₇BrOS | [1] |
| Molecular Weight | 267.14 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | Inferred |
| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |
Spectroscopic Characterization: The Scientist's Fingerprint
Authenticating the synthesis and purity of (3-Bromophenyl)(2-thienyl)methanone requires a multi-pronged spectroscopic approach. While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be inferred from analogous structures. Researchers should use the following information as a guide for interpreting their own experimental data.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thienyl and bromophenyl rings. The protons on the thiophene ring will appear as a set of coupled multiplets, typically in the range of 7.0-8.0 ppm. The protons on the bromophenyl ring will also present as a series of multiplets in a similar region, with coupling patterns dictated by their substitution.
-
¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon in the downfield region (typically 180-200 ppm). Aromatic carbons will resonate in the 120-140 ppm range, with carbons directly attached to the bromine atom showing a characteristic shift.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the region of 1650-1680 cm⁻¹. Additional bands will be present for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching within the aromatic systems (1400-1600 cm⁻¹).
1.2.3. Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (267.14 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve cleavage at the carbonyl group, yielding characteristic acylium ions.
Section 2: Synthesis and Purification
The primary route for the synthesis of (3-Bromophenyl)(2-thienyl)methanone is the Friedel-Crafts acylation of thiophene with 3-bromobenzoyl chloride. This electrophilic aromatic substitution reaction, while conceptually straightforward, requires careful control of reaction conditions to achieve optimal yield and regioselectivity.
The Friedel-Crafts Acylation: A Mechanistic Perspective
The reaction proceeds through the generation of a highly electrophilic acylium ion from 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[7] The thiophene ring, being an electron-rich heterocycle, then acts as a nucleophile, attacking the acylium ion.
Due to the electronic nature of the thiophene ring, electrophilic substitution preferentially occurs at the C2 position, which is more activated than the C3 position. This regioselectivity is a key consideration in the synthesis.[2][8]
Caption: Generalized workflow for the Friedel-Crafts acylation of thiophene.
Detailed Experimental Protocol: Synthesis
This protocol is a robust starting point and may require optimization based on laboratory conditions and reagent purity. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
Thiophene
-
3-Bromobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[9]
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains at 0 °C.[9]
-
Thiophene Addition: Following the complete addition of the acyl chloride, add a solution of thiophene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Purification Strategies: Achieving Analytical Purity
The crude product will likely contain unreacted starting materials and potentially small amounts of the C3-acylated isomer. Purification is essential to obtain a product suitable for further applications.
2.3.1. Recrystallization
If the crude product is a solid, recrystallization is often the most effective purification method. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is a good starting point. Dissolve the crude material in the minimum amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity is observed. Reheat to obtain a clear solution and then allow it to cool slowly to promote the formation of well-defined crystals.
2.3.2. Column Chromatography
For oily crude products or for separating closely related isomers, silica gel column chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically allow for the separation of the desired product.
Section 3: Chemical Reactivity and Synthetic Applications
The true value of (3-Bromophenyl)(2-thienyl)methanone lies in its potential as a versatile scaffold for the synthesis of more complex molecules. The bromine atom on the phenyl ring is a prime handle for cross-coupling reactions, while the ketone and thiophene moieties offer further avenues for chemical modification.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Systems
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[10] In the context of (3-Bromophenyl)(2-thienyl)methanone, the aryl bromide can be readily coupled with a variety of boronic acids or their esters to introduce new aryl or heteroaryl substituents. This reaction is catalyzed by a palladium complex and requires a base.[10]
Caption: General workflow for the Suzuki-Miyaura coupling of the title compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of (3-Bromophenyl)(2-thienyl)methanone with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
(3-Bromophenyl)(2-thienyl)methanone
-
Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)
-
SPhos (or other suitable phosphine ligand) (e.g., 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and water (e.g., 3:1 v/v, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine (3-Bromophenyl)(2-thienyl)methanone (1.0 equivalent), the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the degassed solvent mixture via syringe. Then, add the palladium catalyst and phosphine ligand.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Purification: Filter the mixture through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Section 4: Relevance in Drug Discovery and Medicinal Chemistry
The (3-Bromophenyl)(2-thienyl)methanone scaffold is of significant interest to medicinal chemists for several reasons:
-
Thiophene Moiety: The thiophene ring is a well-established bioisostere of the phenyl ring and is present in numerous FDA-approved drugs.[11] Its inclusion can modulate a molecule's pharmacokinetic and pharmacodynamic properties, often improving metabolic stability and target engagement.[12]
-
Benzophenone Core: The diaryl ketone structure is a common motif in a wide range of biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[13]
-
Synthetic Versatility: As demonstrated, the bromine atom provides a convenient point for diversification through cross-coupling reactions, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Derivatives of bromophenyl thienyl ketones have been investigated for a range of pharmacological activities, including potential use as antidiabetic[11] and antihypertensive agents.[14] The ability to readily modify the structure makes this scaffold a valuable starting point for the design of novel therapeutic agents.
Section 5: Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Fire Safety: While not expected to be highly flammable, keep away from open flames and high heat sources. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam for fires involving organic compounds.[12]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion: A Scaffold of Opportunity
(3-Bromophenyl)(2-thienyl)methanone represents more than just a chemical compound; it is a gateway to a vast chemical space ripe for exploration. Its straightforward synthesis, coupled with its inherent reactivity, makes it an invaluable tool for researchers in both academic and industrial settings. By understanding the principles and protocols outlined in this guide, scientists are well-equipped to harness the potential of this versatile scaffold in their pursuit of novel discoveries that can advance the fields of medicine and materials science.
References
- BenchChem. (2025).
- Ningbo Inno Pharmchem Co., Ltd.
- The Royal Society of Chemistry. (2014).
- LKT Laboratories, Inc.
- cis-1,3-Dichloropropene Safety D
-
Hairui Chemical. (3-Bromophenyl)(2-thienyl)methanone. [Link]
- BenchChem. (2025).
- Adhesive Systems, Inc.
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
- Sigma-Aldrich.
-
PubChem. (3-bromophenyl)-dibenzothiophen-2-ylmethanone. [Link]
-
Seedion. (3-Bromophenyl)(2-thienyl)methanone. [Link]
- Google Patents. (1947).
- Strømsodd, E. A., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
-
Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
- National Institutes of Health. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
-
Ferreira, S. B., et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. PubMed Central. [Link]
- National Institutes of Health. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
-
CMS Científica do Brasil. (3-Bromophenyl)(2-thienyl)methanone. [Link]
- Teli, D., et al. (2025). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives.
- Arkivoc. (2009).
- National Institutes of Health. (2020).
-
mzCloud. (2016). 2 Amino 4 5 dimethyl 3 thienyl 2 thienyl methanone. [Link]
-
Bagli, J. F., et al. (1976). Synthesis and Antihypertensive Activity of Some Thienylethanolamines. PubMed. [Link]##
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Versatile Heterocyclic Scaffold
(3-Bromophenyl)(2-thienyl)methanone stands as a pivotal building block in the landscape of medicinal chemistry and materials science. Its unique structural architecture, featuring a brominated phenyl ring linked to a thiophene moiety through a ketone bridge, offers a trifecta of reactive sites for molecular elaboration. This guide, intended for the discerning researcher, provides a comprehensive technical overview of this compound, from its synthesis and characterization to its strategic application in the development of novel chemical entities. As a Senior Application Scientist, my aim is to not only present established protocols but to also instill a deeper understanding of the underlying chemical principles that govern its reactivity and utility.
Section 1: Physicochemical Properties and Structural Elucidation
Before delving into the synthetic and applicative aspects, a thorough understanding of the fundamental properties of (3-Bromophenyl)(2-thienyl)methanone is paramount.
Core Chemical Structure and Properties
The molecule's structure is characterized by the presence of two key aromatic systems: a 3-bromophenyl group and a 2-thienyl group, connected by a carbonyl functional group. This arrangement imparts a specific set of physicochemical properties that are crucial for its handling, reactivity, and biological interactions.
| Property | Value | Source |
| CAS Number | 31161-47-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₁H₇BrOS | [1] |
| Molecular Weight | 267.14 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | Inferred |
| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |
Spectroscopic Characterization: The Scientist's Fingerprint
Authenticating the synthesis and purity of (3-Bromophenyl)(2-thienyl)methanone requires a multi-pronged spectroscopic approach. While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be inferred from analogous structures. Researchers should use the following information as a guide for interpreting their own experimental data.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thienyl and bromophenyl rings. The protons on the thiophene ring will appear as a set of coupled multiplets, typically in the range of 7.0-8.0 ppm. The protons on the bromophenyl ring will also present as a series of multiplets in a similar region, with coupling patterns dictated by their substitution.
-
¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon in the downfield region (typically 180-200 ppm). Aromatic carbons will resonate in the 120-140 ppm range, with carbons directly attached to the bromine atom showing a characteristic shift.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the region of 1650-1680 cm⁻¹. Additional bands will be present for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching within the aromatic systems (1400-1600 cm⁻¹).
1.2.3. Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (267.14 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve cleavage at the carbonyl group, yielding characteristic acylium ions.
Section 2: Synthesis and Purification
The primary route for the synthesis of (3-Bromophenyl)(2-thienyl)methanone is the Friedel-Crafts acylation of thiophene with 3-bromobenzoyl chloride. This electrophilic aromatic substitution reaction, while conceptually straightforward, requires careful control of reaction conditions to achieve optimal yield and regioselectivity.
The Friedel-Crafts Acylation: A Mechanistic Perspective
The reaction proceeds through the generation of a highly electrophilic acylium ion from 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[7] The thiophene ring, being an electron-rich heterocycle, then acts as a nucleophile, attacking the acylium ion.
Due to the electronic nature of the thiophene ring, electrophilic substitution preferentially occurs at the C2 position, which is more activated than the C3 position. This regioselectivity is a key consideration in the synthesis.[2][8]
Caption: Generalized workflow for the Friedel-Crafts acylation of thiophene.
Detailed Experimental Protocol: Synthesis
This protocol is a robust starting point and may require optimization based on laboratory conditions and reagent purity. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
Thiophene
-
3-Bromobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[9]
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains at 0 °C.[9]
-
Thiophene Addition: Following the complete addition of the acyl chloride, add a solution of thiophene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Purification Strategies: Achieving Analytical Purity
The crude product will likely contain unreacted starting materials and potentially small amounts of the C3-acylated isomer. Purification is essential to obtain a product suitable for further applications.
2.3.1. Recrystallization
If the crude product is a solid, recrystallization is often the most effective purification method. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is a good starting point. Dissolve the crude material in the minimum amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity is observed. Reheat to obtain a clear solution and then allow it to cool slowly to promote the formation of well-defined crystals.
2.3.2. Column Chromatography
For oily crude products or for separating closely related isomers, silica gel column chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically allow for the separation of the desired product.
Section 3: Chemical Reactivity and Synthetic Applications
The true value of (3-Bromophenyl)(2-thienyl)methanone lies in its potential as a versatile scaffold for the synthesis of more complex molecules. The bromine atom on the phenyl ring is a prime handle for cross-coupling reactions, while the ketone and thiophene moieties offer further avenues for chemical modification.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Systems
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[10] In the context of (3-Bromophenyl)(2-thienyl)methanone, the aryl bromide can be readily coupled with a variety of boronic acids or their esters to introduce new aryl or heteroaryl substituents. This reaction is catalyzed by a palladium complex and requires a base.[10]
Caption: General workflow for the Suzuki-Miyaura coupling of the title compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of (3-Bromophenyl)(2-thienyl)methanone with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
(3-Bromophenyl)(2-thienyl)methanone
-
Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)
-
SPhos (or other suitable phosphine ligand) (e.g., 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and water (e.g., 3:1 v/v, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine (3-Bromophenyl)(2-thienyl)methanone (1.0 equivalent), the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the degassed solvent mixture via syringe. Then, add the palladium catalyst and phosphine ligand.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Purification: Filter the mixture through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Section 4: Relevance in Drug Discovery and Medicinal Chemistry
The (3-Bromophenyl)(2-thienyl)methanone scaffold is of significant interest to medicinal chemists for several reasons:
-
Thiophene Moiety: The thiophene ring is a well-established bioisostere of the phenyl ring and is present in numerous FDA-approved drugs.[11] Its inclusion can modulate a molecule's pharmacokinetic and pharmacodynamic properties, often improving metabolic stability and target engagement.[12]
-
Benzophenone Core: The diaryl ketone structure is a common motif in a wide range of biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[13]
-
Synthetic Versatility: As demonstrated, the bromine atom provides a convenient point for diversification through cross-coupling reactions, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Derivatives of bromophenyl thienyl ketones have been investigated for a range of pharmacological activities, including potential use as antidiabetic[11] and antihypertensive agents.[14] The ability to readily modify the structure makes this scaffold a valuable starting point for the design of novel therapeutic agents.
Section 5: Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Fire Safety: While not expected to be highly flammable, keep away from open flames and high heat sources. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam for fires involving organic compounds.[12]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion: A Scaffold of Opportunity
(3-Bromophenyl)(2-thienyl)methanone represents more than just a chemical compound; it is a gateway to a vast chemical space ripe for exploration. Its straightforward synthesis, coupled with its inherent reactivity, makes it an invaluable tool for researchers in both academic and industrial settings. By understanding the principles and protocols outlined in this guide, scientists are well-equipped to harness the potential of this versatile scaffold in their pursuit of novel discoveries that can advance the fields of medicine and materials science.
References
-
BenchChem. (2025). Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
-
Ningbo Inno Pharmchem Co., Ltd. The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications.
-
The Royal Society of Chemistry. (2014). Supporting Information for: Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups.
-
LKT Laboratories, Inc. Safety Data Sheet.
-
cis-1,3-Dichloropropene Safety Data Sheet. (2023).
-
Hairui Chemical. (3-Bromophenyl)(2-thienyl)methanone. [Link]
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Bromobenzophenone via Friedel-Crafts Acylation.
-
Adhesive Systems, Inc. Material Safety Data Sheet.
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
-
Sigma-Aldrich. Safety Data Sheet. (2025).
-
PubChem. (3-bromophenyl)-dibenzothiophen-2-ylmethanone. [Link]
-
Seedion. (3-Bromophenyl)(2-thienyl)methanone. [Link]
-
Google Patents. (1947). Acylation of thiophene.
-
Strømsodd, E. A., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate.
-
Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
-
National Institutes of Health. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
-
Ferreira, S. B., et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. PubMed Central. [Link]
-
National Institutes of Health. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
-
CMS Científica do Brasil. (3-Bromophenyl)(2-thienyl)methanone. [Link]
-
Teli, D., et al. (2025). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. ResearchGate.
-
Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
-
National Institutes of Health. (2020). Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020.
-
mzCloud. (2016). 2 Amino 4 5 dimethyl 3 thienyl 2 thienyl methanone. [Link]
-
Bagli, J. F., et al. (1976). Synthesis and Antihypertensive Activity of Some Thienylethanolamines. PubMed. [Link]
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